Insecticidal Activity vs Dimethoate
The amide derivative 1-(pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran, synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrated topical insecticidal potency equiactive with technical grade dimethoate (a commercial organophosphate insecticide) on a weight basis when administered in an acetone/piperonyl butoxide vehicle [1]. This finding demonstrates that the 6-methoxy-3-methylbenzofuran-2-carbonyl scaffold can serve as a viable core for generating insecticidal agents with potency comparable to established agrochemicals, providing a synthetic entry point into non-neurotoxic insecticide discovery [1].
| Evidence Dimension | Topical insecticidal potency (48-h LD₅₀) against adult sweet potato weevils (Cylas formicarius elegantulus) |
|---|---|
| Target Compound Data | 1-(Pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran: 48-h LD₅₀ values ranging from 1.7 to 26.6 µg per insect (series) for amide and ester derivatives [1] |
| Comparator Or Baseline | Technical grade dimethoate (commercial organophosphate): equiactive with the most active compound on a weight basis in acetone/PB vehicle [1] |
| Quantified Difference | Equiactive (weight basis) with dimethoate for the most potent derivative; series LD₅₀ range: 1.7–26.6 µg/insect [1] |
| Conditions | Topical application in acetone/piperonyl butoxide (PB) mixture (0.05:99.95 v/v); 48-h exposure; in vivo insect bioassay [1] |
Why This Matters
Demonstrates that the 6-methoxy-3-methylbenzofuran-2-carbonyl scaffold can yield derivatives with established agrochemical-grade potency, reducing synthetic risk for crop protection discovery programs.
- [1] Jackson, Y. A. et al. Insecticidal properties of benzofuran-2-carboxylic acid derivatives. Pestic. Sci. 53, 241–244 (1998). DOI: 10.1002/(SICI)1096-9063(199807)53:3<241::AID-PS768>3.0.CO;2-Z. View Source
